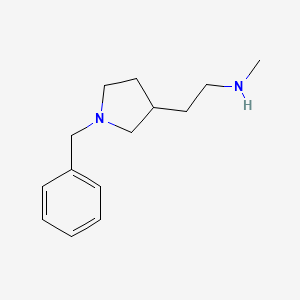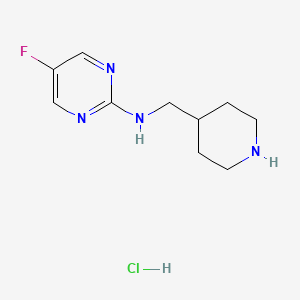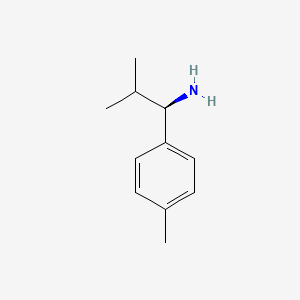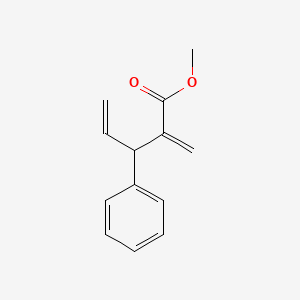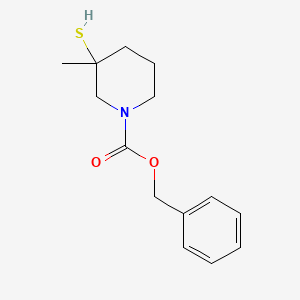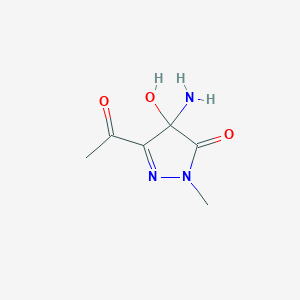
3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is of interest due to its unique chemical structure, which includes both amino and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Condensation Reaction: The initial step often involves the condensation of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one.
Acetylation: The resulting compound is then acetylated using acetic anhydride to introduce the acetyl group at the 3-position.
Amination and Hydroxylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions, such as controlled temperature and pressure, are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of 3-acetyl-4-oxo-1-methyl-1H-pyrazol-5(4H)-one.
Reduction: Formation of 3-acetyl-4-amino-1-methyl-1H-pyrazol-5(4H)-one.
Substitution: Formation of various substituted pyrazolones depending on the electrophile used.
Scientific Research Applications
3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites, while the acetyl group can participate in covalent bonding, leading to inhibition or modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Similar structure but lacks the hydroxy group.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Similar pyrazolone core but different substituents.
Properties
CAS No. |
175472-58-9 |
|---|---|
Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
5-acetyl-4-amino-4-hydroxy-2-methylpyrazol-3-one |
InChI |
InChI=1S/C6H9N3O3/c1-3(10)4-6(7,12)5(11)9(2)8-4/h12H,7H2,1-2H3 |
InChI Key |
VBLXMTTWCBBYIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=O)C1(N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


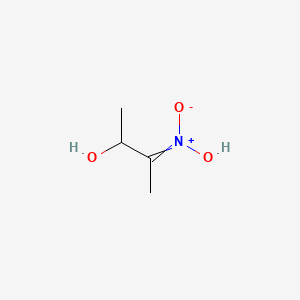
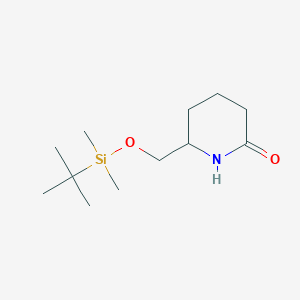
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)
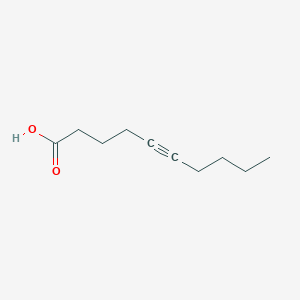
![Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13970783.png)
![N-{4-[(2-nitrophenyl)amino]phenyl}acetamide](/img/structure/B13970797.png)
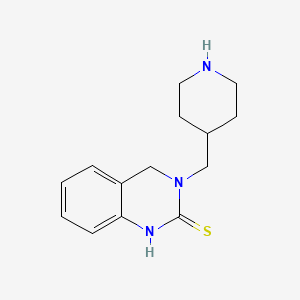
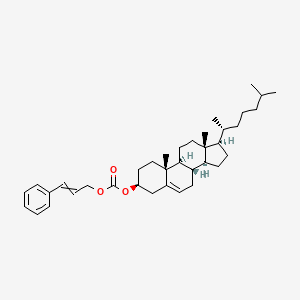
![5-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13970813.png)
